Lipophilicity Surge: LogP vs. Unsubstituted Phenyl Analog
The target compound exhibits a predicted logP of 3.58, compared with experimentally reported logP values of 2.2–3.2 for the unsubstituted phenyl analog 1-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid (CAS 400715-83-5), yielding a lipophilicity increase of ΔlogP ≈ +0.4 to +1.4 units depending on the measurement method . This difference is consistent with the well-established Hansch π constant of approximately +0.88 for the 4-CF₃ substituent on a phenyl ring, and exceeds the lipophilicity contribution of 4-Cl (π ≈ +0.71) and 4-F (π ≈ +0.14) substituents [1]. The elevated logP directly impacts predicted membrane permeability and hydrophobic pocket complementarity.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP = 3.58 (ChemSrc computed value) |
| Comparator Or Baseline | 1-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid (CAS 400715-83-5): logP = 2.2 (XlogP, Chem960); logP = 3.22 (Hit2Lead); 4-Cl analog: XlogP = 2.8; 4-F analog: logP = 2.3 |
| Quantified Difference | ΔlogP ≈ +0.4 to +1.4 vs. unsubstituted phenyl; ΔlogP ≈ +0.8 vs. 4-Cl; ΔlogP ≈ +1.3 vs. 4-F |
| Conditions | Predicted/experimental logP values from multiple database sources; prediction method not fully specified for all comparators |
Why This Matters
Higher logP values favor partitioning into lipid-rich environments such as cellular membranes and hydrophobic enzyme active sites, which is critical when selecting building blocks for CNS-penetrant or membrane-targeted probe design.
- [1] Hansch, C., Leo, A. and Hoekman, D. (1995) Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. Washington, DC: American Chemical Society. π(4-CF₃) ≈ +0.88. View Source
